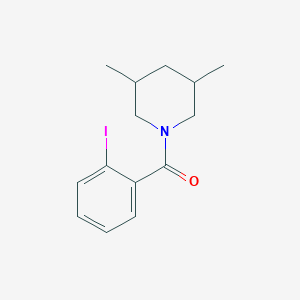

(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone

Description

(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone is a methanone derivative featuring a 3,5-dimethylpiperidine ring linked to a 2-iodophenyl group via a ketone bridge. The 2-iodophenyl moiety contributes strong electron-withdrawing effects and may enhance stability in biological systems due to iodine’s polarizability. Applications of such compounds span medicinal chemistry, particularly in receptor-targeted drug discovery, as seen in structurally related cannabinoid receptor ligands like AM2233 .

Propriétés

Numéro CAS |

333349-54-5 |

|---|---|

Formule moléculaire |

C14H18INO |

Poids moléculaire |

343.20 g/mol |

Nom IUPAC |

(3,5-dimethylpiperidin-1-yl)-(2-iodophenyl)methanone |

InChI |

InChI=1S/C14H18INO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |

Clé InChI |

BXSPAEGCYCCORK-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CN(C1)C(=O)C2=CC=CC=C2I)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 1-(2-Iodobenzoyl)-3,5-diméthylpipéridine implique généralement l’acylation de la 3,5-diméthylpipéridine avec du chlorure de 2-iodobenzoyle. La réaction est effectuée dans un solvant anhydre tel que le diméthylformamide (DMF) sous des conditions de température contrôlées. Le mélange réactionnel est agité à température ambiante pendant quelques heures, et la progression est suivie par chromatographie sur couche mince (CCM) .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la 1-(2-Iodobenzoyl)-3,5-diméthylpipéridine ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, la garantie de la pureté des réactifs et la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie sur colonne.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 1-(2-Iodobenzoyl)-3,5-diméthylpipéridine a plusieurs applications dans la recherche scientifique :

Synthèse organique : Elle sert d’intermédiaire dans la synthèse de molécules organiques plus complexes.

Chimie médicinale : La structure du composé en fait un candidat pour le développement de nouveaux produits pharmaceutiques, en particulier dans la conception de molécules aux effets thérapeutiques potentiels.

Science des matériaux : Elle peut être utilisée dans la synthèse de nouveaux matériaux aux propriétés uniques, telles que les polymères ou les composites avancés .

Applications De Recherche Scientifique

1-(2-Iodobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites .

Mécanisme D'action

Le mécanisme d’action de la 1-(2-Iodobenzoyl)-3,5-diméthylpipéridine implique son interaction avec diverses cibles moléculaires. L’atome d’iode peut participer à la liaison halogène, influençant la réactivité et l’affinité de liaison du composé. Le cycle pipéridine peut interagir avec des cibles biologiques, affectant potentiellement les systèmes de neurotransmetteurs ou l’activité enzymatique. Les voies exactes et les cibles moléculaires dépendront de l’application et du contexte d’utilisation spécifiques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

- [7-Chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]-(3,5-dimethyl-piperidin-1-yl)-methanone (): This compound replaces the 2-iodophenyl group with a quinolinyl-pyridinyl system. The larger aromatic system increases molecular weight (C25H25ClN3O vs. C14H17INO for the target compound) and likely reduces solubility.

- (3,5-Dimethoxyphenyl)-[4-(2-pyridinyl)-1-piperazinyl]-methanone (): The piperazine ring replaces the piperidine, introducing an additional nitrogen for hydrogen bonding. The 3,5-dimethoxyphenyl group provides electron-donating substituents, opposing the electron-withdrawing iodo group in the target compound. This structural difference could alter metabolic stability and receptor affinity .

Heterocyclic Methanone Derivatives

- [4-(3,5-Dimethylpiperidin-1-yl)propoxy]-benzothiazolyl methanone (): This derivative features a benzothiazole ring linked via an alkoxy chain. The benzothiazole’s sulfur atom may confer distinct electronic interactions in binding pockets .

- Pyrazoline and Pyrazole Methanones (Evidences 2, 5): Compounds like (3,5-disubstituted-pyrazol-1-yl)(4-hydroxyphenyl)methanone exhibit hydrogen-bonding capabilities via hydroxyl groups, unlike the halogen-dependent interactions of the target compound. Pyrazole rings introduce planar geometry, which may enhance stacking interactions but reduce stereochemical complexity compared to piperidine .

Halogen-Substituted Methanones

- (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone (): The 3,5-dinitrophenyl group introduces strong electron-withdrawing nitro groups, contrasting with the moderately electron-withdrawing iodo substituent. The 2-methylpiperidine substituent also alters steric hindrance relative to 3,5-dimethylpiperidine .

- AM2233 (): A cannabinoid receptor ligand with a (2-iodophenyl)methanone group attached to a methyl-piperidinylmethyl-indole system. The indole core enables π-π stacking, while the 2-iodophenyl group aligns with the target compound’s iodine-mediated interactions.

Data Tables

Table 1. Physicochemical Properties of Selected Methanone Derivatives

Activité Biologique

(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for assessing its therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and an iodo-substituted phenyl group. This structure may influence its interaction with biological targets and its overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:

- Antitumor Activity : Many piperidine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of halogens (like iodine) often enhances the antimicrobial efficacy of organic compounds.

- Neurological Effects : Piperidine derivatives are known to interact with neurotransmitter systems, potentially affecting mood and cognition.

Antitumor Activity

A study focusing on piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may possess similar properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 |

| Compound B | HeLa (Cervical) | 15.0 |

| Target Compound | MCF-7 | TBD |

Antimicrobial Properties

Research has indicated that iodine-containing compounds often exhibit enhanced antibacterial activity. A comparative study showed that similar iodinated compounds had significant effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Iodo Compound A | Staphylococcus aureus | 16 |

| Iodo Compound B | Escherichia coli | 32 |

| Target Compound | Staphylococcus aureus | TBD |

Neurological Effects

Piperidine derivatives have been studied for their potential effects on the central nervous system. Research involving similar compounds indicated modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which could lead to anxiolytic or antipsychotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.